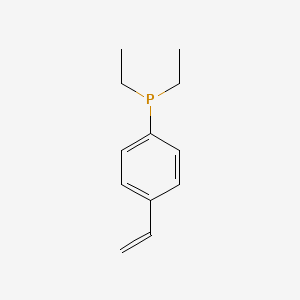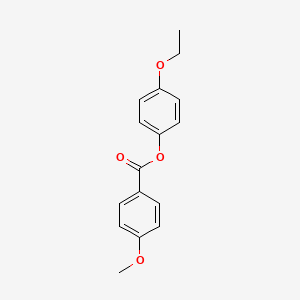
4-Ethoxyphenyl 4-methoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethoxyphenyl 4-methoxybenzoate is an organic compound with the molecular formula C16H16O4 It is an ester formed from the reaction between 4-ethoxyphenol and 4-methoxybenzoic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxyphenyl 4-methoxybenzoate typically involves the esterification reaction between 4-ethoxyphenol and 4-methoxybenzoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
4-Ethoxyphenyl 4-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
4-Ethoxyphenyl 4-methoxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of polymers, resins, and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Ethoxyphenyl 4-methoxybenzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in various biochemical pathways. The phenyl rings can interact with proteins and enzymes, affecting their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxyphenyl 4-ethoxybenzoate: Similar structure but with reversed positions of the ethoxy and methoxy groups.
4-Hydroxyphenyl 4-methoxybenzoate: Contains a hydroxyl group instead of an ethoxy group.
4-Ethoxyphenyl 4-hydroxybenzoate: Contains a hydroxyl group instead of a methoxy group.
Uniqueness
4-Ethoxyphenyl 4-methoxybenzoate is unique due to its specific arrangement of ethoxy and methoxy groups, which can influence its reactivity and interactions with other molecules. This unique structure can lead to distinct physical and chemical properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
50649-24-6 |
|---|---|
Fórmula molecular |
C16H16O4 |
Peso molecular |
272.29 g/mol |
Nombre IUPAC |
(4-ethoxyphenyl) 4-methoxybenzoate |
InChI |
InChI=1S/C16H16O4/c1-3-19-14-8-10-15(11-9-14)20-16(17)12-4-6-13(18-2)7-5-12/h4-11H,3H2,1-2H3 |
Clave InChI |
CNDHOHCPYLBAKS-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(E)-2-(benzenesulfonyl)ethenyl]-3-nitrobenzene](/img/structure/B14657454.png)
![1-Methyl-2,8,9-trioxa-5-aza-1-stannabicyclo[3.3.3]undecane](/img/structure/B14657457.png)
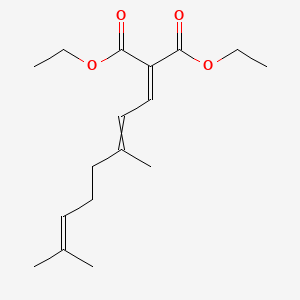
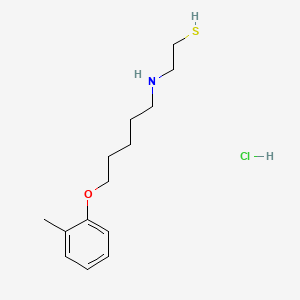

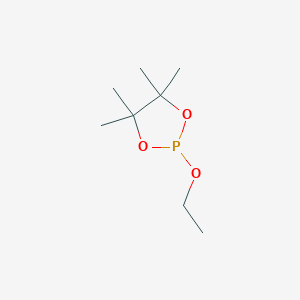
![5-{2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl}-1,3-oxazolidin-2-one](/img/structure/B14657479.png)

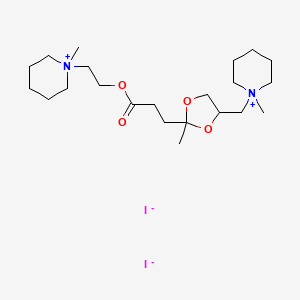
![1h-Furo[2,3-f]indazole](/img/structure/B14657492.png)
![1-Bromospiro[cyclopropane-2,9'-fluorene]-1-carboxylic acid](/img/structure/B14657499.png)


